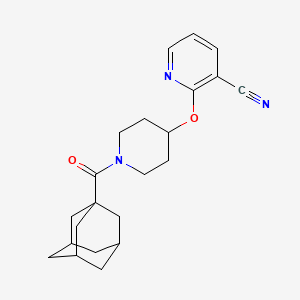
2-((1-((3r,5r,7r)-Adamantane-1-carbonyl)piperidin-4-yl)oxy)nicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((1-((3r,5r,7r)-Adamantane-1-carbonyl)piperidin-4-yl)oxy)nicotinonitrile is a synthetic compound that has gained attention in the field of scientific research due to its potential therapeutic applications.
Scientific Research Applications
Chemical Synthesis and Reactions
The chemical synthesis of compounds related to adamantane, such as the reaction of nicotinamide N-oxide with 1-adamantanethiol, has led to the production of various derivatives including 2-and 6-(1-adamantylthio)nicotinamides and nicotinonitriles. These reactions underline the versatility of adamantane-based compounds in chemical synthesis, offering a range of functional groups for further chemical modifications (Supaluk Prachayasittikul & L. Bauer, 1985).
Antimicrobial and Anti-HIV Activities
Adamantane derivatives have shown significant potential in antimicrobial and anti-HIV activities. Certain 5-(1-adamantyl)-2-substituted thio-1,3,4-oxadiazoles and 5-(1-adamantyl)-3-substituted aminomethyl-1,3,4-oxadiazoline-2-thiones demonstrated in vitro activities against strains of Gram-positive and Gram-negative bacteria, as well as Candida albicans. Moreover, compound 2 showed a reduction in HIV-1 viral replication, highlighting the therapeutic potential of adamantane derivatives in treating infections (A. El-Emam et al., 2004).
Materials Science Applications
Adamantane derivatives have been explored for their applications in materials science, such as in the design of mixed-ligand copper(II) 1,2,4-triazolyl/carboxylate metal-organic frameworks. These frameworks utilize the structural rigidity and functional diversity of adamantane-based compounds to create materials with potential applications in catalysis, gas storage, and separation technologies (G. A. Senchyk et al., 2013).
properties
IUPAC Name |
2-[1-(adamantane-1-carbonyl)piperidin-4-yl]oxypyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O2/c23-14-18-2-1-5-24-20(18)27-19-3-6-25(7-4-19)21(26)22-11-15-8-16(12-22)10-17(9-15)13-22/h1-2,5,15-17,19H,3-4,6-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLXZACZIYUWRHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=CC=N2)C#N)C(=O)C34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-((3r,5r,7r)-Adamantane-1-carbonyl)piperidin-4-yl)oxy)nicotinonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-[6-(Dimethylamino)pyridazin-3-yl]piperazin-1-yl]quinoline-4-carbonitrile](/img/structure/B2997405.png)
![8-cyclohexyl-3-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2997406.png)
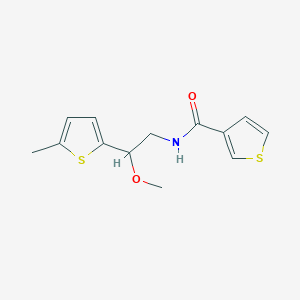
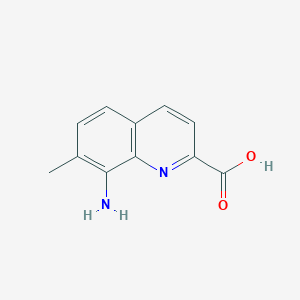

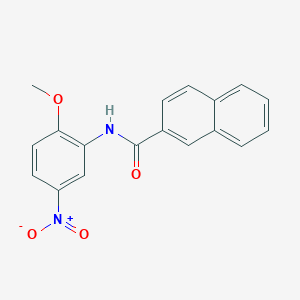

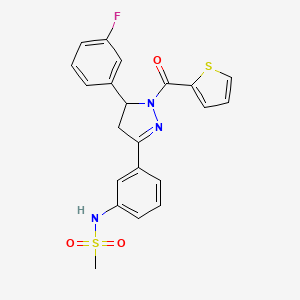

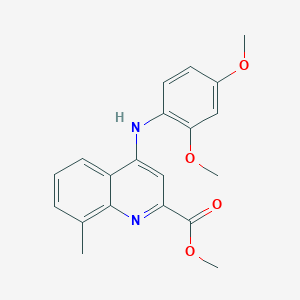
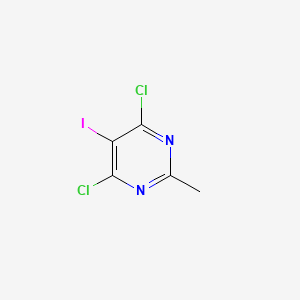
![1-(thiophen-2-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)cyclopentanecarboxamide](/img/structure/B2997423.png)
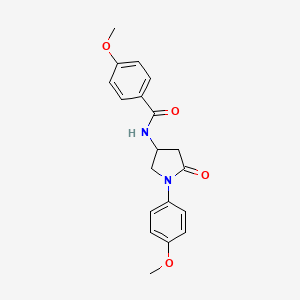
![N-([2,3'-bipyridin]-5-ylmethyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2997426.png)